molecular formula C17H20N2O3S B5729860 N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B5729860
M. Wt: 332.4 g/mol
InChI Key: ZGMLJINYXSIWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as MMB, is a synthetic compound that has been widely used in scientific research due to its unique properties. MMB is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying various biological processes.

Scientific Research Applications

N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide has been extensively used in scientific research to study various biological processes. One of the major applications of N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide is in the field of cancer research. Studies have shown that N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide has also been used to study the role of protein kinases in cell signaling pathways and to investigate the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide is not fully understood. However, studies have shown that N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide can interact with various cellular proteins, including protein kinases and ion channels. N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide has also been shown to modulate the activity of ion channels, which are proteins that control the flow of ions across cell membranes.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide can inhibit the growth of cancer cells by inducing apoptosis. N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide has also been shown to modulate the activity of ion channels, which can affect various physiological processes, such as muscle contraction and nerve signaling. Furthermore, N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its ability to penetrate cell membranes, making it an effective tool for studying various biological processes. N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide is also stable and can be easily synthesized using a multi-step process. However, one of the limitations of using N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide is its potential toxicity, which can affect the results of lab experiments. Therefore, it is important to use appropriate safety measures when handling N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide.

Future Directions

There are several future directions for the use of N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide in scientific research. One of the major areas of focus is the development of N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide-based drugs for the treatment of various diseases, such as cancer and inflammatory diseases. Furthermore, N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide can be used to study the role of protein kinases in various biological processes, which can lead to the development of new drugs that target these enzymes. Finally, N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide can be used to investigate the mechanisms of action of various drugs, which can lead to the development of more effective therapies.

Synthesis Methods

N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process involving several chemical reactions. The starting material for N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide synthesis is 4-methylbenzylamine, which is reacted with methyl chloroformate to form the corresponding carbamate. The carbamate is then treated with sodium methoxide to yield the methylsulfonamide intermediate. Finally, the methylsulfonamide is reacted with 2-chloro-N-(4-methylbenzyl)benzamide to produce N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide.

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-8-10-14(11-9-13)12-18-17(20)15-6-4-5-7-16(15)19(2)23(3,21)22/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMLJINYXSIWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide

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